molecular formula C8H5BrClNO B8375675 4-Bromomethyl-3-chlorophenylisocyanate

4-Bromomethyl-3-chlorophenylisocyanate

Cat. No.: B8375675
M. Wt: 246.49 g/mol
InChI Key: FYHOTGUNDOBKJS-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-chlorophenylisocyanate is a halogenated aromatic isocyanate characterized by a phenyl ring substituted with a bromomethyl (-CH₂Br) group at position 4, a chlorine atom at position 3, and an isocyanate (-NCO) functional group.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

1-(bromomethyl)-2-chloro-4-isocyanatobenzene

InChI

InChI=1S/C8H5BrClNO/c9-4-6-1-2-7(11-5-12)3-8(6)10/h1-3H,4H2

InChI Key

FYHOTGUNDOBKJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 4-Bromomethyl-3-chlorophenylisocyanate with analogs:

Compound Name CAS Number Molecular Formula Functional Group Substituents (Position) Key Properties
This compound Not Available C₈H₅BrClNO Isocyanate (-NCO) -CH₂Br (4), -Cl (3) High reactivity due to -NCO and halogens
4-Bromo-3-chlorophenyl isothiocyanate 32118-33-5 C₇H₃BrClNS Isothiocyanate (-NCS) -Br (4), -Cl (3) Higher nucleophilicity than -NCO
3-Chloro-4-methylphenyl isocyanate Not Provided C₈H₆ClNO Isocyanate (-NCO) -Cl (3), -CH₃ (4) Lower halogen reactivity; methyl enhances stability
4-Bromo-2-chloro-6-methylphenyl isocyanate Not Provided C₈H₅BrClNO Isocyanate (-NCO) -Br (4), -Cl (2), -CH₃ (6) Steric hindrance from methyl
3-Bromo-4-fluorophenylacetic acid 942282-40-8 C₈H₆BrFO₂ Carboxylic acid (-COOH) -Br (3), -F (4) Polar functional group; distinct reactivity

Key Observations:

  • Reactivity Differences : The isocyanate group (-NCO) reacts with amines, alcohols, and water to form ureas, carbamates, or urea derivatives. Isothiocyanates (-NCS), as in 4-Bromo-3-chlorophenyl isothiocyanate, exhibit greater nucleophilic reactivity, forming thioureas .
  • Substituent Effects : Bromine and chlorine substituents increase electrophilicity and steric bulk. Methyl groups (e.g., 3-Chloro-4-methylphenyl isocyanate) enhance stability but reduce reactivity .
  • Positional Influence : Substituent positions alter electronic effects. For example, para-bromine in this compound may enhance resonance stabilization compared to meta-substituted analogs.

Critical Analysis of Contradictions and Data Gaps

  • Toxicological Data: Most compounds lack comprehensive toxicity studies.
  • Reactivity Inconsistencies : While isothiocyanates are generally more reactive than isocyanates, steric effects (e.g., methyl groups in 4-Bromo-2-chloro-6-methylphenyl isocyanate) may counteract this trend .

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